molecular formula C15H12F2O3 B7880371 (3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid

(3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid

Cat. No.: B7880371
M. Wt: 278.25 g/mol
InChI Key: UOOZCJGSTUCWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid: is an organic compound with significant importance in various scientific fields It is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid typically involves the reaction of 3,5-difluorobenzene with appropriate reagents to introduce the methoxy group and the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various medical conditions, including its role as an inhibitor of specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of (3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 3,5-Difluorophenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 3,4-Difluorophenylacetic acid

Comparison: Compared to similar compounds, (3',5'-difluoro-6-methoxybiphenyl-3-yl)acetic acid stands out due to the presence of both difluorophenyl and methoxyphenyl groups. This unique combination imparts distinct chemical properties, making it more versatile in various applications.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-methoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-20-14-3-2-9(5-15(18)19)4-13(14)10-6-11(16)8-12(17)7-10/h2-4,6-8H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOZCJGSTUCWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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